molecular formula C12H11N3O2 B8694521 N-2-picolyl-o-nitroaniline CAS No. 126991-23-9

N-2-picolyl-o-nitroaniline

Cat. No.: B8694521
CAS No.: 126991-23-9
M. Wt: 229.23 g/mol
InChI Key: BCJOYUPKFXCHHS-UHFFFAOYSA-N
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Description

N-2-picolyl-o-nitroaniline is an organic compound with the molecular formula C12H11N3O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-2-ylmethyl group and a nitro group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-picolyl-o-nitroaniline typically involves the nitration of N-(pyridin-2-ylmethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-2-picolyl-o-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-2-picolyl-o-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-2-picolyl-o-nitroaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its nitro and pyridinyl groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(pyridin-2-ylmethyl)aniline
  • N,N-dimethyl-4-(4-nitro-1-naphthylazo)aniline
  • 2-methyl-4-nitro-N-(piperonylidene)aniline
  • N,N-diethyl-4-(2-pyridyl)aniline
  • 2-nitro-N-(1-phenylethyl)aniline
  • N-methyl-4-nitro-2-(trifluoromethyl)aniline
  • 2-nitro-4-(propylthio)aniline
  • N-benzylidene-4-(2-pyridyl)aniline

Uniqueness

N-2-picolyl-o-nitroaniline is unique due to the presence of both a nitro group and a pyridin-2-ylmethyl group on the aniline structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

126991-23-9

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

2-nitro-N-(pyridin-2-ylmethyl)aniline

InChI

InChI=1S/C12H11N3O2/c16-15(17)12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14H,9H2

InChI Key

BCJOYUPKFXCHHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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